molecular formula C32H16CoN10Na3O16S2 B14424968 trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) CAS No. 82457-28-1

trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)

Cat. No.: B14424968
CAS No.: 82457-28-1
M. Wt: 988.6 g/mol
InChI Key: GSQPIGUSJSXRKI-UHFFFAOYSA-J
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Description

Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is a complex compound with a unique structure that includes a cobalt ion coordinated with a naphthalene sulfonate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) typically involves the reaction of 4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate with a cobalt salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

    Reduction: Reduction reactions can convert the cobalt(3+) ion to lower oxidation states.

    Substitution: The sulfonate and diazenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can produce cobalt(2+) complexes.

Scientific Research Applications

Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

    Biology: Investigated for its potential as a staining agent in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) exerts its effects involves coordination with target molecules. The cobalt ion can interact with various ligands, leading to changes in their chemical properties. The diazenyl and sulfonate groups also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;iron(3+)
  • Trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;copper(2+)

Uniqueness

Compared to similar compounds, trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+) is unique due to its specific coordination with cobalt, which imparts distinct chemical and physical properties. Its stability, reactivity, and vibrant color make it particularly valuable in various applications.

Properties

CAS No.

82457-28-1

Molecular Formula

C32H16CoN10Na3O16S2

Molecular Weight

988.6 g/mol

IUPAC Name

trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)

InChI

InChI=1S/2C16H10N5O8S.Co.3Na/c2*17-15-10-4-2-1-3-9(10)14(30(27,28)29)7-11(15)18-19-12-5-8(20(23)24)6-13(16(12)22)21(25)26;;;;/h2*1-7H,(H3-,17,18,19,22,27,28,29);;;;/q2*-1;+3;3*+1/p-4

InChI Key

GSQPIGUSJSXRKI-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Co+3]

Origin of Product

United States

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